![molecular formula C13H7Br2F3N2O3 B3037111 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 439108-09-5](/img/structure/B3037111.png)
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Overview
Description
Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics . Further studies could explore their specific mechanisms of action and optimize their antibacterial potential.
Antifungal Properties
In addition to antibacterial effects, pyrazolines exhibit antifungal activity. These compounds may inhibit fungal growth and could be investigated for their potential in treating fungal infections .
Antiparasitic Applications
Pyrazoline derivatives have shown promise as antiparasitic agents. Researchers have explored their efficacy against parasites, including protozoans and helminths. Investigating their mode of action and safety profiles could lead to novel treatments for parasitic diseases .
Anti-Inflammatory Potential
Some pyrazolines possess anti-inflammatory properties. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs. Further studies are needed to elucidate their mechanisms and evaluate their therapeutic potential .
Antioxidant Effects
Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage. Understanding their antioxidant mechanisms could lead to therapeutic applications .
Neurotoxicity Assessment
Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) is a novel area of research. AchE is essential for normal nerve function, and alterations in its activity can affect behavior and survival. Investigating the neurotoxic potential of this compound provides valuable insights into its safety profile .
- Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., Parlak, V., Atamanalp, M., Maslat, A., Almuhur, R., & Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative . In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Read the article.
properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-2-1-3-8(4-7)13(16,17)18/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBIARWENQJJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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